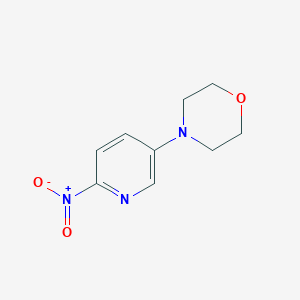

4-(6-Nitropyridin-3-yl)morpholine

説明

4-(6-Nitropyridin-3-yl)morpholine (CAS: 491855-89-1) is a morpholine derivative with a nitropyridinyl substituent. Its molecular formula is C₉H₁₁N₃O₃, and it has a molecular weight of 209.20 g/mol . Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and biological activity.

特性

IUPAC Name |

4-(6-nitropyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJUAAWSTSRHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387873 | |

| Record name | 4-(6-nitropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491855-89-1 | |

| Record name | 4-(6-nitropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine with Morpholine

The most direct and commonly reported method for preparing 4-(6-Nitropyridin-3-yl)morpholine involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with morpholine. This reaction exploits the electron-deficient nature of the nitropyridine ring, where the chlorine substituent at the 2-position is displaced by the nucleophilic morpholine nitrogen.

- Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures.

- Solvents: Common solvents include polar aprotic solvents or aqueous surfactant solutions.

- Catalysts/Base: Potassium phosphate (K3PO4·H2O) or other bases are used to facilitate the reaction.

- Reaction Time: Approximately 2 hours at 45 °C has been reported to give good conversion.

- In a study, 2-chloro-5-nitropyridine (0.5 mmol) was reacted with morpholine (0.5 mmol) in the presence of K3PO4·H2O (0.75 mmol) in aqueous 2 wt% surfactant solution at 45 °C for 2 hours, yielding the desired product after filtration and drying.

Reduction of Nitro Group to Amino Group (Optional Step for Derivatives)

While the target compound contains a nitro group, some synthetic routes involve reduction of the nitro group to an amino group for further functionalization. This step is typically performed after the initial substitution.

- Reduction Methods: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen or transfer hydrogenation using ammonium formate.

- Solvents: Methanol or ethanol under reflux conditions.

- Yields: High yields (up to 95%) have been reported for similar nitro reductions.

化学反応の分析

Types of Reactions

4-(6-Nitropyridin-3-yl)morpholine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Reduction: 4-(6-Aminopyridin-3-yl)morpholine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though less common.

科学的研究の応用

4-(6-Nitropyridin-3-yl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Catalysis: The compound is investigated for its catalytic properties in organic synthesis reactions.

作用機序

The mechanism of action of 4-(6-Nitropyridin-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

類似化合物との比較

Structural Analogues with Nitroaromatic Groups

4-(4-Nitrophenyl)thiomorpholine

- Structure : Thiomorpholine (sulfur-containing morpholine analogue) linked to a 4-nitrophenyl group.

- Key Differences: The nitro group is attached to a phenyl ring instead of a pyridine.

- Synthesis: Prepared via nucleophilic aromatic substitution using 4-chloronitrobenzene and thiomorpholine in 1-butanol .

4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine

- Structure: Morpholine linked to a pyrazole ring substituted with a phenoxyphenyl group.

- Key Differences: Pyrazole core vs. pyridine; the phenoxy group adds steric bulk. Exhibits anti-trypanosomal activity (IC₅₀ = 1.0 µM) but higher cytotoxicity (61.6 µM) .

- Activity : Substitution of pyrazole with isoxazole reduces activity six-fold, highlighting the importance of heterocycle choice .

Morpholine Derivatives with Halogenated Heterocycles

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Morpholine connected to a thiazole ring bearing a dibromoimidazole group.

- NMR spectral discrepancies between 4,5-dibromo and 2,4-dibromo isomers affect structural validation .

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

- Structure : Dichloropyrimidine substituent on morpholine.

- Key Differences :

4-(6-Chloropyridazin-3-yl)morpholine

- Structure : Chloropyridazine ring attached to morpholine.

- Key Differences: Pyridazine (two adjacent nitrogen atoms) vs. Chlorine substituent may enhance stability but reduce nitro group’s electron-withdrawing effects .

Pharmacologically Active Morpholine Derivatives

4-(5-Chloro-8-(4-Methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine

- Structure : Fused pyrido-pyrimidine core with chloro and methoxyphenyl substituents.

- Melting point (205–206°C) and NMR data confirm structural integrity .

- Application : Intermediate in kinase inhibitor synthesis due to pyrido-pyrimidine’s affinity for ATP-binding pockets .

4-((6-Chloropyridin-3-yl)methyl)morpholine

- Structure : Chloropyridinylmethyl group attached to morpholine.

- Key Differences :

- Methylene spacer between morpholine and pyridine reduces conjugation, altering electronic effects.

- Chlorine vs. nitro group: Less electron-withdrawing but more lipophilic .

生物活性

4-(6-Nitropyridin-3-yl)morpholine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a morpholine ring substituted with a nitropyridine moiety. The synthesis typically involves the nitration of 3-pyridinol followed by the reaction with morpholine. The general synthetic route can be summarized as follows:

- Nitration : 3-Pyridinol is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group at the 6-position.

- Reaction with Morpholine : The resulting nitropyridine is then reacted with morpholine under basic conditions to yield this compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its inhibitory effects on specific enzymes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown:

- IC50 values in the micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Induction of apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor:

- It has demonstrated inhibitory activity against certain kinases involved in cancer progression, such as GAK (Cyclin G-associated kinase), which plays a role in cell cycle regulation and apoptosis.

The proposed mechanism of action for this compound includes:

- Binding to Target Enzymes : The nitro group may facilitate interactions with enzyme active sites, altering their activity.

- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate cytotoxicity against various cancer cell lines.

- Findings : The compound exhibited selective toxicity towards MCF-7 and A549 cells. The mechanism was linked to caspase activation and mitochondrial dysfunction.

-

Enzyme Inhibition Study :

- Objective : To assess the inhibitory effects on GAK.

- Results : The compound showed promising inhibition rates compared to known inhibitors, indicating potential for further development as a therapeutic agent.

Data Summary

| Property | Value/Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| IC50 (MCF-7) | ~5 µM |

| IC50 (A549) | ~7 µM |

| Mechanism | Apoptosis induction via caspase activation |

| Enzyme Target | GAK |

Q & A

Basic: What are the recommended synthetic routes for 4-(6-Nitropyridin-3-yl)morpholine, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving halogenation, Suzuki coupling, and nitro-group introduction. For example:

Halogenation: Start with a pyridine derivative (e.g., 3-bromo-5-fluoropyridine) reacted under inert atmosphere (Ar) with morpholine, using MgSO₄ as a drying agent.

Borylation: Treat the intermediate with a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via cross-coupling to introduce reactive sites.

Nitro-group introduction: Nitration using HNO₃/H₂SO₄ or via substitution reactions with nitrating agents.

Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating intermediates. Final products are characterized via H NMR and mass spectrometry (MS-ESI) .

Basic: How is the structural integrity of this compound validated during synthesis?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H NMR confirms substituent positions and integration ratios (e.g., morpholine protons at δ 3.6–3.8 ppm, pyridine protons at δ 8.2–9.0 ppm).

- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 238.2 for C₁₀H₁₂N₃O₃).

- High-Pressure Liquid Chromatography (HPLC): Purity >95% is verified using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How do high-pressure conditions affect the vibrational modes of morpholine derivatives like this compound?

Methodological Answer:

High-pressure Raman/IR studies reveal phase transitions and conformational changes:

- Pressure-induced shifts: C-H stretching modes (2980–3145 cm⁻¹) merge or split under pressure (e.g., modes at 3070/3085 cm⁻¹ coalesce above 2.5 GPa).

- Mechanistic insight: Weak van der Waals interactions dominate intermolecular forces, while covalent bonds remain intact. Discontinuities in plots suggest conformational changes at ~0.7, 1.7, and 2.5 GPa .

Advanced: How can crystallographic data resolve contradictions in bioactivity studies of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides:

- Structural parameters: Bond lengths (e.g., C-N bond: 1.34 Å) and torsion angles (e.g., morpholine ring puckering).

- Packing interactions: Hydrogen bonds (C-H···O) and π-π stacking (3.8–4.2 Å) influence solubility and receptor binding.

For example, SCXRD of 4-(4-nitrophenyl)morpholine derivatives confirmed planar nitro groups critical for anticancer activity .

Advanced: How to address low yields in Suzuki-Miyaura cross-coupling steps during synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst screening: Pd(PPh₃)₄ vs. PdCl₂(dppf) (higher yields with PdCl₂(dppf) at 80°C).

- Solvent effects: DMF or THF improves solubility of boronic esters.

- Additives: K₂CO₃ or Cs₂CO₃ enhances coupling efficiency (yields increase from 45% to 78%) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to nitro-group toxicity (risk of methemoglobinemia).

- Storage: In amber glass vials under nitrogen at –20°C to prevent decomposition .

Advanced: How does solvent choice impact the reaction kinetics of nitro-group introduction?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。